molecular formula C11H20O3 B12815134 Tert-butyl 3-hydroxycyclohexane-1-carboxylate

Tert-butyl 3-hydroxycyclohexane-1-carboxylate

Cat. No.: B12815134
M. Wt: 200.27 g/mol
InChI Key: QZGSVVWZXMXXFL-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxycyclohexane-1-carboxylate typically involves the esterification of 3-hydroxycyclohexane-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxocyclohexane-1-carboxylate.

    Reduction: Formation of 3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylate group can also interact with metal ions or other charged species, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxycyclohexane-1-carboxylate: Characterized by the presence of a tert-butyl group, hydroxy group, and carboxylate group on a cyclohexane ring.

    Tert-butyl 3-hydroxyazetidine-1-carboxylate: Contains a similar tert-butyl and hydroxy group but on an azetidine ring.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Features a tert-butyl group and carboxylate group on a piperidine ring with a phenylamino substituent.

Uniqueness

This compound is unique due to its specific combination of functional groups and the cyclohexane ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

tert-butyl 3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9,12H,4-7H2,1-3H3

InChI Key

QZGSVVWZXMXXFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)O

Origin of Product

United States

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